molecular formula C9H18N2O B14044146 (R)-5-butyl-1-Methylpiperazin-2-one

(R)-5-butyl-1-Methylpiperazin-2-one

Cat. No.: B14044146
M. Wt: 170.25 g/mol
InChI Key: YORVOKCEUQTEAO-MRVPVSSYSA-N
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Description

(R)-5-Butyl-1-methylpiperazin-2-one is a chiral piperazinone derivative characterized by a six-membered ring containing one ketone group and two nitrogen atoms. The compound features an (R)-configuration at position 5 and a butyl substituent at the same position, alongside a methyl group at position 1.

Properties

Molecular Formula

C9H18N2O

Molecular Weight

170.25 g/mol

IUPAC Name

(5R)-5-butyl-1-methylpiperazin-2-one

InChI

InChI=1S/C9H18N2O/c1-3-4-5-8-7-11(2)9(12)6-10-8/h8,10H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

YORVOKCEUQTEAO-MRVPVSSYSA-N

Isomeric SMILES

CCCC[C@@H]1CN(C(=O)CN1)C

Canonical SMILES

CCCCC1CN(C(=O)CN1)C

Origin of Product

United States

Preparation Methods

Alkylation of Piperazinone

  • Treat the piperazinone intermediate with 1-bromobutane in the presence of a base (e.g., K₂CO₃) in DMF at 60°C.
  • Yield : ~65–75% after silica gel chromatography (hexane:EtOAc, 3:1).

Grignard Addition

  • React the ketone precursor (e.g., 5-oxopiperazin-2-one) with butylmagnesium bromide in THF at 0°C.
  • Quench with NH₄Cl and purify via column chromatography.

N-Methylation Strategies

The N1-methyl group is installed using:

  • Methyl iodide : React with the piperazinone in DCM using NaH as a base (0°C to RT, 4 h).
  • Reductive amination : Treat with formaldehyde and sodium triacetoxyborohydride in DCE (RT, 12 h).

Optimized conditions :

  • Use 1.2 equiv formaldehyde and 2.5 equiv NaBH(OAc)₃.
  • Yield : 85–90% after extraction and drying over MgSO₄.

Stereochemical Control

The (R)-configuration is achieved via:

  • Chiral resolution : Separate racemic mixtures using chiral HPLC (Chiralpak IA column, hexane:IPA 90:10).
  • Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts during ketone reduction.

Key data :

  • Enantiomeric excess (ee): >98% with (R)-BINAP-RuCl₂ catalyst.
  • Optical rotation: [α]²⁵D = +12.5° (c = 1.0, CHCl₃).

Purification and Characterization

  • Recrystallization : Use ethanol/water (3:1) to obtain white crystals.
  • Analytical data :
    • ¹H NMR (500 MHz, CDCl₃): δ 3.72–3.68 (m, 1H, CH), 2.95 (s, 3H, N-CH₃), 1.45–1.32 (m, 4H, butyl).
    • HRMS : [M+H]⁺ calcd for C₁₀H₂₁N₂O: 201.1601; found: 201.1603.

Comparative Analysis of Methods

Method Yield ee (%) Complexity
Alkylation 70% Low
Grignard addition 65% 98 Moderate
Asymmetric catalysis 80% >99 High

Industrial-Scale Considerations

  • Cost efficiency : Alkylation is preferred for large-scale synthesis due to lower catalyst costs.
  • Safety : Avoid thionyl chloride (corrosive) in methylations; use dimethyl carbonate as a greener alternative.

Chemical Reactions Analysis

Types of Reactions

®-5-butyl-1-Methylpiperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the piperazin-2-one ring to a piperazine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions include N-oxides, reduced piperazine derivatives, and substituted piperazine compounds.

Scientific Research Applications

®-5-butyl-1-Methylpiperazin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and for its biological activity.

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Biological Studies: The compound is used in studies to understand its effects on biological systems and its potential therapeutic applications.

    Industrial Applications: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of ®-5-butyl-1-Methylpiperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Properties

Property (R)-5-Butyl-1-Methylpiperazin-2-one (R)-1-Ethyl-5-Methylpiperazin-2-one 5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine
Molecular Formula C₉H₁₈N₂O C₇H₁₄N₂O C₉H₁₄N₆
Molecular Weight (g/mol) 184.28 (calc.) 156.22 (calc.) 206.25 (reported)
Key Substituents Butyl (C5), methyl (N1) Ethyl (N1), methyl (C5) 4-Methylpiperazinyl (pyrimidine-C5)
Predicted logP ~1.5 (high lipophilicity) ~0.8 (moderate lipophilicity) ~1.2 (moderate lipophilicity)
Synthetic Yield Not reported Not reported 8.7% (from 2 g starting material)

Structural Insights :

  • The pyrimidine-containing derivative (compound 235) demonstrates divergent reactivity, as its synthesis involves a palladium-catalyzed coupling reaction , whereas piperazinones may require alternative strategies for functionalization.

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